molecular formula C13H19Cl2N3 B1451445 [3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride CAS No. 1185293-07-5

[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride

Cat. No.: B1451445
CAS No.: 1185293-07-5
M. Wt: 288.21 g/mol
InChI Key: WXJMWCPMMZNONA-UHFFFAOYSA-N
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Description

[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride is a chemical compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a benzyl group at position 1, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride typically involves the following steps:

    Formation of 3,5-Dimethylpyrazole: This can be achieved by the condensation of acetylacetone with hydrazine.

    Benzylation: The 3,5-dimethylpyrazole is then benzylated using benzyl chloride under basic conditions.

    Methylamination: The benzylated product is reacted with methylamine to introduce the methylamine group.

    Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the benzyl or pyrazole substituents.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds . It serves as a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of the target molecules . This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride apart is its combination of the pyrazole ring with benzyl and methylamine substituents. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-10-7-11(2)16(15-10)13-6-4-5-12(8-13)9-14-3;;/h4-8,14H,9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJMWCPMMZNONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CNC)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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